

# Application Note: Quantification of Brazilin Content by High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Brazilane*  
Cat. No.: *B1254921*

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## Introduction

Brazilin is a major phenolic compound found in the heartwood of *Caesalpinia sappan* L. (sappanwood), a plant with a history of use in traditional medicine and as a natural dye.<sup>[1][2]</sup> The pharmacological activities of sappanwood extracts, including antioxidant, anti-inflammatory, and antimicrobial properties, are often attributed to their brazilin content.<sup>[1][2][3]</sup> Accurate and reliable quantification of brazilin is therefore crucial for the quality control and standardization of sappanwood extracts and derived products in the pharmaceutical and nutraceutical industries. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of brazilin.

## Analytical Method

The separation and quantification of brazilin are achieved using a reversed-phase HPLC method with UV detection. The chromatographic conditions have been optimized to provide good resolution, selectivity, and a short run time.

## Chromatographic Conditions

Parameter	Value
Column	C18 (e.g., Halo C18, 4.6 x 150 mm, 5 µm or Inertsil ODS3, 4.5 x 250 mm, 5 µm)
Mobile Phase	Gradient or isocratic elution with a mixture of an acidic aqueous phase and an organic solvent.
- Aqueous Phase (A): Water with 0.1% - 2.5% acetic acid.[4]	
- Organic Phase (B): Methanol or Acetonitrile.[1][4]	
Flow Rate	1.0 mL/min.[4][5]
Detection Wavelength	280 nm or 282 nm.[1][4]
Injection Volume	20 µL.[4][5]
Column Temperature	Room temperature or controlled at 25°C.[4][6]
Retention Time of Brazilin	Approximately 6.08 minutes, but can vary depending on the specific method.[1][7]

## Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) and AOAC International guidelines, demonstrating its suitability for the intended purpose.[2]

Validation Parameter	Typical Results
**Linearity (R <sup>2</sup> ) **	> 0.999.[1][2]
Accuracy (% Recovery)	88.5% - 106%.[4]
Precision (% RSD)	< 2% for intraday and interday precision.[2][4]
Limit of Detection (LOD)	0.0095 - 0.68 µg/mL.[1][8]
Limit of Quantification (LOQ)	0.0287 - 2.06 µg/mL.[1][8]

## Experimental Protocols

### 1. Preparation of Standard Solutions

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 5 mg of brazilin standard and dissolve it in 5 mL of methanol in a volumetric flask.[4] This solution should be stored in a dark glass vial, protected from light, and refrigerated at 4°C.[4]
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of the aqueous mobile phase component and methanol (e.g., 90:10 v/v 2.5% acetic acid:methanol).[1][2] A typical concentration range for the calibration curve is 2.5 to 25 µg/mL.[1]

### 2. Preparation of Sample Solutions

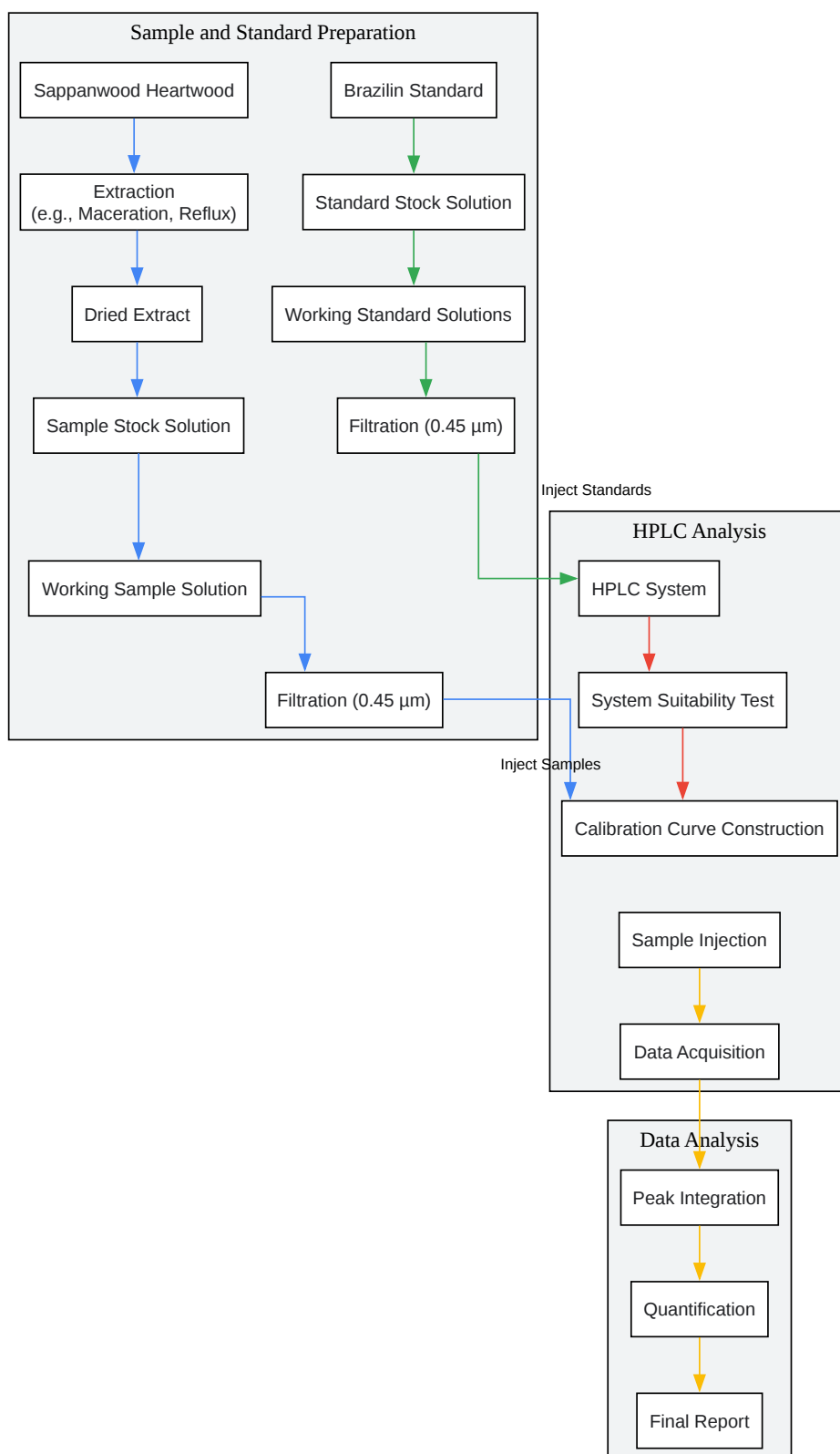
- **Extraction:** Brazilin can be extracted from sappanwood heartwood powder using methods such as maceration, reflux, or ultrasonic-assisted extraction with solvents like ethanol.[3]
- **Sample Stock Solution:** Accurately weigh a specific amount of the dried sappanwood extract (e.g., 50 mg) and dissolve it in a known volume of methanol (e.g., 25 mL).[4]
- **Working Sample Solution:** Dilute the sample stock solution with the same diluent used for the working standard solutions to a final concentration expected to be within the calibration range.
- **Filtration:** Prior to injection, filter all solutions through a 0.45 µm membrane filter to remove any particulate matter.[1][2]

### 3. HPLC Analysis Protocol

- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- **System Suitability Test:** Inject the standard solution (e.g., 10 µg/mL) in replicate (typically 3-6 injections).[2][4] The system is deemed suitable for analysis if the relative standard deviation (%RSD) for retention time and peak area is less than 2%, the tailing factor is less than 2, and the theoretical plate count is greater than 1500.[2]

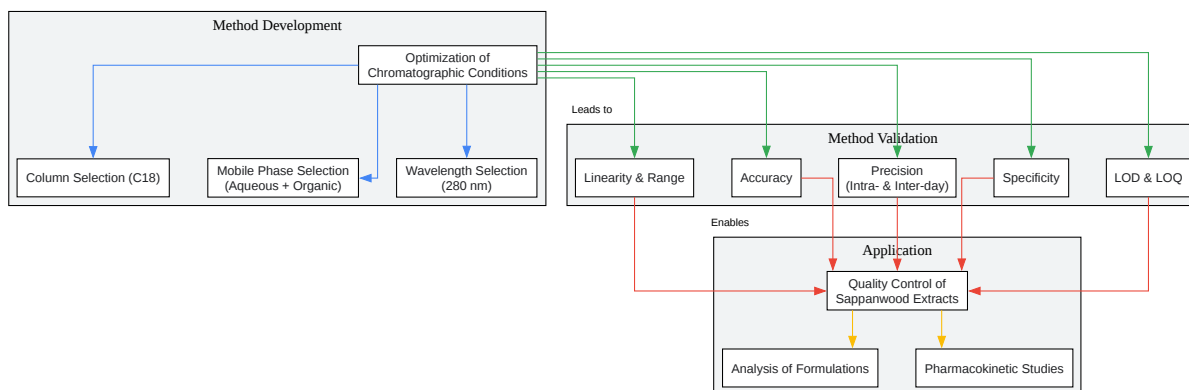
- **Calibration Curve Construction:** Inject the series of working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the prepared sample solutions.
- **Quantification:** Determine the concentration of brazilin in the samples by interpolating the peak areas from the calibration curve. The final content is then calculated considering the initial weight of the extract and the dilution factors.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for brazilin quantification by HPLC.



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Caption: Logical relationship of HPLC method development and application.

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